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Compound Name: 3,4-o-Isopropylidene-shikimic acid

Cat. No.: B8019588 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Shikimic acid, a key chiral building block sourced from nature, is a cornerstone of

asymmetric synthesis, a field dedicated to creating specific stereoisomers of chiral molecules.

[1][2][3] Its rigid cyclohexene core, adorned with multiple stereocenters and functional groups,

makes it an ideal starting material for the synthesis of complex molecular targets.[2] Protecting

group chemistry is pivotal in unlocking the synthetic potential of polyfunctional molecules like

shikimic acid. The selective protection of the C3 and C4 hydroxyl groups as a 3,4-o-

isopropylidene acetal (ketal) yields 3,4-o-Isopropylidene-shikimic acid. This manipulation

masks the cis-diol, enabling chemists to perform regioselective reactions on the remaining C5

hydroxyl group, the C1 carboxylic acid, and the double bond, thereby providing a reliable

pathway to a variety of complex and high-value molecules.

These notes detail the application of 3,4-o-Isopropylidene-shikimic acid and its derivatives

as versatile synthons, with a primary focus on the industrial synthesis of the antiviral drug

oseltamivir and the development of novel cytotoxic agents.

Application 1: Synthesis of Oseltamivir Phosphate
(Tamiflu®)
The most prominent application of shikimic acid and its protected derivatives is in the industrial

synthesis of oseltamivir phosphate, a potent neuraminidase inhibitor used for the treatment of

influenza A and B.[4][5][6] The synthesis leverages the inherent chirality of the starting material

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b8019588?utm_src=pdf-interest
https://acikders.ankara.edu.tr/pluginfile.php/209421/mod_resource/content/0/5.%20hafta.pdf
https://pubmed.ncbi.nlm.nih.gov/30350584/
https://en.wikipedia.org/wiki/Chiral_pool
https://pubmed.ncbi.nlm.nih.gov/30350584/
https://www.benchchem.com/product/b8019588?utm_src=pdf-body
https://www.benchchem.com/product/b8019588?utm_src=pdf-body
https://en.wikipedia.org/wiki/Oseltamivir_total_synthesis
https://www.researchgate.net/publication/244242733_A_novel_asymmetric_synthesis_of_oseltamivir_phosphate_Tamiflu_from_--shikimic_acid
https://pmc.ncbi.nlm.nih.gov/articles/PMC8625736/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8019588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to establish the three stereocenters present in the final drug molecule.[4] The use of the 3,4-o-

isopropylidene protected intermediate is a key strategy in several synthetic routes.[5]

Synthetic Workflow and Key Transformations
The overall strategy involves the conversion of (-)-shikimic acid to a protected intermediate,

followed by a series of stereocontrolled transformations to install the required amino and pentyl

ether side chains. A representative synthetic route starting from the protected ethyl

(3R,4S,5R)-3,4-O-isopropylidene shikimate involves the stereoselective opening of an epoxide

intermediate, followed by the introduction of an azide as a precursor to the C5-amino group.
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Caption: Synthetic workflow for Oseltamivir from (-)-Shikimic Acid.

Quantitative Data for Oseltamivir Synthesis
The efficiency of oseltamivir synthesis is critical. Various routes have been optimized to

maximize the overall yield from (-)-shikimic acid.
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Parameter Synthesis Route A[7][8] Synthesis Route B[5]

Starting Material (-)-Shikimic Acid
Ethyl 3,4-O-isopropylidene

shikimate (2)

Number of Steps 8 11

Overall Yield ~47% ~44%

Key Intermediate Trimesylate (3) Epoxide (2)

Nitrogen Source Sodium Azide (NaN₃) Sodium Azide (NaN₃)

Final Product Purity High purity reported High purity reported

Experimental Protocol: Synthesis of Ethyl
(3R,4S,5R)-3,4-O-isopropylidene-5-oxiranyl-cyclohex-1-
ene-1-carboxylate (Epoxide Intermediate)
This protocol is based on synthetic routes that utilize an epoxide intermediate derived from the

protected shikimate ester.[5]

Preparation of Ethyl 3,4-O-isopropylidene shikimate (2):

To a suspension of (-)-shikimic acid (1 equiv.) in absolute ethanol, add thionyl chloride

(SOCl₂) dropwise at 0 °C.

Allow the reaction to warm to room temperature and stir for 12 hours to yield ethyl

shikimate.

Dissolve the crude ethyl shikimate in acetone and add 2,2-dimethoxypropane and a

catalytic amount of p-toluenesulfonic acid (p-TSA).

Stir the mixture at room temperature for 4 hours. Neutralize with triethylamine (Et₃N) and

concentrate under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to afford

ethyl 3,4-O-isopropylidene shikimate.
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Mesylation of the C5-Hydroxyl Group:

Dissolve ethyl 3,4-O-isopropylidene shikimate (1 equiv.) in anhydrous dichloromethane

(DCM) and cool to 0 °C.

Add triethylamine (1.5 equiv.) followed by the dropwise addition of methanesulfonyl

chloride (MsCl, 1.2 equiv.).

Stir the reaction at 0 °C for 1 hour.

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) and extract

with DCM.

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo to yield the crude mesylate.

Epoxidation:

Dissolve the crude mesylate in methanol (MeOH).

Add potassium carbonate (K₂CO₃, 2.0 equiv.) and stir the mixture at room temperature for

6 hours.

Remove the solvent under reduced pressure.

Partition the residue between water and ethyl acetate. Extract the aqueous layer with ethyl

acetate.

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Purify by flash chromatography to yield the desired epoxide intermediate.

Application 2: Synthesis of Cytotoxic 6-Aza-
Angucyclinones
3,4-o-Isopropylidene-shikimic acid serves as a chiral diene precursor for the asymmetric

synthesis of complex heterocyclic scaffolds. Its derivative can be used in hetero-Diels-Alder
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reactions to construct aza-angucyclinone analogues, a class of compounds investigated for

their cytotoxic activity against cancer cell lines.[9]

Synthetic Workflow and Key Transformations
The core of this application is a hetero-Diels-Alder cycloaddition between an azadiene, derived

from the protected shikimic acid, and various naphthoquinones. This reaction constructs the

tetracyclic core of the aza-angucyclinone in a stereocontrolled manner.

Synthetic Pathway

Methyl 3,4-O-Isopropylidene
Shikimate

Allylic Alcohol (11)

 DIBAL-H
 Reduction 

Azadiene (13)

 Oxidation &
 Condensation 

Hetero-Diels-Alder
Cycloadduct

 [4+2]
 Cycloaddition 

Dienophile
(Naphthoquinone)

6-Aza-Angucyclinone
Analogue

 Aromatization/
 Rearrangement 

Click to download full resolution via product page

Caption: Synthesis of Aza-Angucyclinones via Diels-Alder reaction.

Quantitative Data for Key Synthetic Steps
The yields for the key transformations demonstrate the efficiency of this synthetic strategy.[9]

Reaction Step
Starting
Material

Reagents/Con
ditions

Product Yield (%)

Ester Reduction

Methyl 3,4-O-
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shikimate

derivative (10)
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Toluene, -78 °C

Allylic Alcohol

(11)
92%

Diels-Alder

Reaction

Azadiene (13) +

various

naphthoquinones

Toluene, reflux
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Angucyclinone

derivatives

45-85%
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Experimental Protocol: Hetero-Diels-Alder Reaction
This protocol describes the key cycloaddition step for the synthesis of the 6-aza-angucyclinone

core.[9]

Preparation of the Azadiene (13):

The allylic alcohol (11) is first oxidized to the corresponding aldehyde using manganese

dioxide (MnO₂) in DCM.

The resulting aldehyde is then condensed with an appropriate amine (e.g., p-anisidine) in

the presence of a dehydrating agent like magnesium sulfate (MgSO₄) to form the azadiene

precursor.

[4+2] Cycloaddition:

Dissolve the azadiene (13, 1 equiv.) and the desired naphthoquinone dienophile (1.2

equiv.) in anhydrous toluene.

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is

consumed (typically 12-24 hours).

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

Purify the crude residue by column chromatography (silica gel, gradient elution with

hexane/ethyl acetate) to isolate the target 6-aza-angucyclinone product.

Conclusion:

3,4-o-Isopropylidene-shikimic acid is a powerful and versatile chiral building block in modern

asymmetric synthesis. Its utility is exemplified by its crucial role in the scalable synthesis of the

life-saving drug oseltamivir and its application in constructing complex cytotoxic molecules

through elegant cycloaddition strategies. The isopropylidene protecting group provides a robust

method for directing reactivity, allowing chemists to harness the inherent chirality of natural

shikimic acid to achieve high levels of stereocontrol in the synthesis of valuable and complex

molecular architectures. Future applications will undoubtedly continue to leverage this

accessible chiral synthon for the development of novel therapeutics and other fine chemicals.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.mdpi.com/1420-3049/23/6/1422
https://www.benchchem.com/product/b8019588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8019588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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